molecular formula C16H14N2O2 B2702017 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-78-1

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2702017
CAS No.: 820245-78-1
M. Wt: 266.3
InChI Key: NJVLJZLFUAIVRH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes that contribute to their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the lipinski rule, which predicts good absorption or permeation, is followed by similar indole derivatives . This suggests that the compound may have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Similar indole derivatives have shown significant biological activity, such as inhibitory activity against influenza a . This suggests that the compound may have similar molecular and cellular effects.

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLJZLFUAIVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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